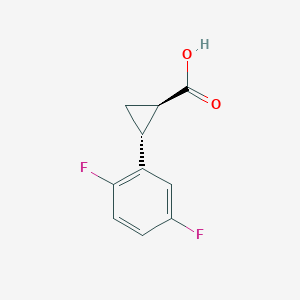

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

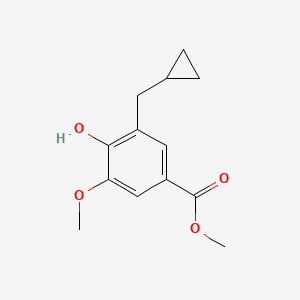

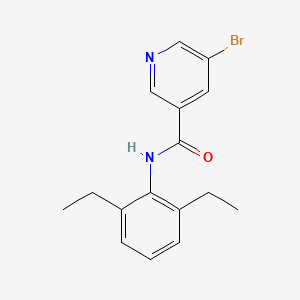

“(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as cyclopropanecarboxylic acids and derivatives . Its structure includes a cyclopropane ring, a carboxylic acid group, and a phenyl ring with two fluorine atoms at the 2nd and 5th positions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, the phenyl ring, and the carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions, including esterification and decarboxylation . The cyclopropane ring can also participate in reactions, especially under conditions that induce ring opening .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthetic Applications

Research by Wang et al. (2021) introduces a bench-stable fluorination reagent for the deoxyfluorination of carboxylic acids, which could potentially be applied to synthesize fluorinated analogs of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid. This method enables the efficient transformation of various carboxylic acids into their corresponding acyl fluorides, a critical step that could facilitate the synthesis of compounds with enhanced biological activity or chemical properties (Wang et al., 2021).

Enzymatic Processes

Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates, demonstrating the potential for enzymatic methods in the synthesis of complex molecules, including those structurally similar to (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid. This approach offers a green, highly efficient pathway for obtaining enantiomerically pure compounds, which could be pivotal in the synthesis of pharmaceuticals and agrochemicals (Guo et al., 2017).

Molecular Structure Studies

Research on the absolute configuration of chiral cyclopropanes by Nishiyama et al. (1974) and the study of conformations of cyclopropane derivatives provide foundational knowledge on the stereochemistry and physical properties of cyclopropane-containing compounds. These studies are crucial for understanding the chemical behavior and reactivity of complex molecules like (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid, aiding in the design of new compounds with desired properties (Nishiyama et al., 1974; Ries & Bernal, 1985).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-POYBYMJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2932889.png)

![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)